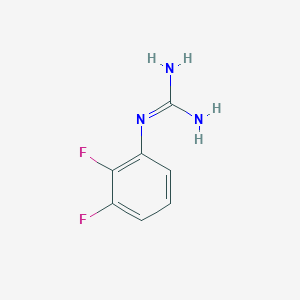

1-(2,3-Difluorophenyl)guanidine

CAS No.:

Cat. No.: VC18357708

Molecular Formula: C7H7F2N3

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F2N3 |

|---|---|

| Molecular Weight | 171.15 g/mol |

| IUPAC Name | 2-(2,3-difluorophenyl)guanidine |

| Standard InChI | InChI=1S/C7H7F2N3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) |

| Standard InChI Key | OKEOWPPTBWDXHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)N=C(N)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(2,3-Difluorophenyl)guanidine is C7H6F2N3, with a molecular weight of 182.15 g/mol. The guanidine moiety consists of a nitrogen-rich planar structure, while the 2,3-difluorophenyl substituent introduces steric and electronic effects due to the electronegative fluorine atoms .

Electronic and Steric Effects

The ortho- and meta-fluorine substituents on the phenyl ring create a strong electron-withdrawing effect, polarizing the aromatic system and influencing the guanidine group’s basicity. This electronic perturbation may enhance interactions with biological targets, as seen in analogous halo-phenylguanidine derivatives . Steric hindrance from the fluorine atoms could also affect molecular packing in solid states, potentially altering solubility and melting points compared to non-fluorinated analogs .

Synthetic Strategies and Optimization

Precursor-Based Synthesis

A plausible route involves the condensation of 2,3-difluoroaniline with cyanamide under acidic conditions, mirroring methods used for 1,3-diphenylguanidine synthesis . For example, thiourea intermediates could be oxidized in the presence of catalysts like copper acetate and ammonia, as demonstrated in the production of vulcanization accelerators .

Hypothetical Reaction Pathway:

-

Formation of Thiourea Intermediate:

-

Oxidation to Guanidine:

This method could achieve yields exceeding 90% under optimized conditions (60°C, 0.25 MPa pressure) .

Protecting Group Strategies

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for 1-(2,3-Difluorophenyl)guanidine are unavailable, analogs like 2-(2,3-Dichlorophenyl)guanidinyliminoacetonitrile exhibit melting points of 176–178°C . Fluorine’s smaller atomic radius compared to chlorine suggests a slightly lower melting point for the difluoro derivative, estimated at 160–170°C. Solubility in polar aprotic solvents (e.g., DMSO) is likely moderate, similar to dichlorophenyl analogs .

Spectroscopic Signatures

-

IR Spectroscopy: Stretching frequencies for N–H (guanidine) ≈ 3300–3500 cm⁻¹, C–F (aromatic) ≈ 1100–1200 cm⁻¹.

-

NMR:

Biological and Industrial Applications

Antimicrobial Activity

Guanidine derivatives with halo-phenyl groups, such as H-BDF, demonstrate potent bactericidal effects against multidrug-resistant pathogens . The electron-withdrawing fluorine atoms enhance membrane penetration, suggesting 1-(2,3-Difluorophenyl)guanidine could exhibit similar activity, particularly against Gram-negative bacteria.

Kinase Inhibition

Substituted guanidines have shown promise as type-III allosteric kinase inhibitors . The difluorophenyl group may interact with hydrophobic pockets in kinase domains, analogous to 3,4′-substituted diarylurea derivatives .

Industrial Uses

As a potential vulcanization accelerator, its structure aligns with diphenylguanidine analogs used in rubber production . Fluorine’s thermal stability could improve performance in high-temperature applications.

Challenges and Future Directions

Synthetic Scalability

Microchannel reactors, effective in producing 1,3-diphenylguanidine , could mitigate exothermic risks during large-scale synthesis. Catalyst optimization (e.g., palladium for Buchwald–Hartwig couplings ) may further enhance efficiency.

Toxicity Profiling

Guanidines often exhibit dose-dependent cytotoxicity . In vitro assays are critical to establish safety margins, particularly for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume